BCTC is a synthetic, small molecule compound widely studied for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] TRPV1, a non-selective cation channel, plays a crucial role in nociception (pain sensation) and is activated by various stimuli, including capsaicin (the pungent compound in chili peppers), heat, and low pH. [, , , , , , , , , ] BCTC's ability to block TRPV1 activity makes it valuable in investigating the role of this receptor in various physiological and pathological processes, particularly those related to pain and inflammation. [, , , , , , , , , , , , , , , ]
A detailed synthesis pathway for BCTC is described in the literature. [] The synthesis involves multiple steps, including the formation of a key intermediate, 4-(3-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 4-tert-butylaniline in the presence of a coupling reagent to yield BCTC.
BCTC possesses a distinct molecular structure featuring a tetrahydropyrazine core substituted with a 4-tertiarybutylphenyl group, a 3-chloropyridin-2-yl group, and a carboxamide moiety. [] This specific arrangement of chemical groups contributes to its binding affinity and selectivity for the TRPV1 receptor.
BCTC acts as a potent and selective antagonist of TRPV1. [, , , ] It binds to the receptor, preventing its activation by agonists such as capsaicin, protons, and heat. [, , , ] This antagonistic action effectively inhibits the influx of cations, particularly calcium, through the TRPV1 channel, ultimately reducing the neuronal excitability and pain signaling. [, , , , ]
Inflammatory Pain: BCTC effectively reduces thermal and mechanical hyperalgesia (increased sensitivity to pain) in rat models of inflammatory pain. [, , , , ] For example, it alleviates pain behavior in the Freund's complete adjuvant (FCA) model of inflammation, highlighting its potential as a therapeutic target for inflammatory pain conditions. [, ] Furthermore, BCTC shows efficacy in reversing colitis-induced visceral hypersensitivity, suggesting its potential application in treating visceral pain associated with inflammatory bowel diseases. [, ]
Neuropathic Pain: BCTC also demonstrates efficacy in reducing mechanical hyperalgesia and tactile allodynia (pain from a normally non-painful stimulus) in rat models of neuropathic pain, such as those induced by partial sciatic nerve injury. [, , ] This finding suggests its potential therapeutic use for managing neuropathic pain conditions.
Acute Pain: Studies reveal that BCTC can significantly inhibit capsaicin-induced pain behaviors, such as eye wiping in rodents, indicating its efficacy in modulating acute pain responses mediated by TRPV1 activation. [, , ]
Research indicates that BCTC attenuates menthol-induced airway inflammation in human bronchial epithelial cells, suggesting a potential role of TRPV1 in cold-induced asthma exacerbations and highlighting BCTC's potential as a therapeutic strategy for managing airway inflammation. []
BCTC effectively attenuates ovalbumin-induced contractions in sensitized rat trachea, suggesting a potential role of TRPV1 in airway hyperresponsiveness and indicating its potential therapeutic use for managing asthma and other respiratory disorders. [] Additionally, BCTC influences smooth muscle function in the gastrointestinal tract, alleviating endotoxin-induced ileus (impaired intestinal motility) in mice, further supporting its potential application in treating gastrointestinal motility disorders. []
BCTC has been instrumental in elucidating the role of TRPM8, another member of the TRP channel family involved in cold sensation, in various physiological processes. Studies demonstrate that BCTC can act as a TRPM8 antagonist, albeit with a different mechanism compared to its TRPV1 antagonism. [] This finding has implications for understanding cold sensation, pain perception, and potential crosstalk between TRP channels. Further research in this area could lead to developing novel analgesics targeting both TRPV1 and TRPM8.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0